molecular formula C6H9NO2 B1310575 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 33294-81-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1310575
CAS No.: 33294-81-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
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Description

(1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Scientific Research Applications

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound is a key intermediate used in the preparation of the hepatitis C virus (HCV) protease inhibitor . Specifically, it is an inhibitor of the HCV NS3/NS4a serine protease .

Safety and Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315, H319, and H332, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has potential applications in the field of medicinal chemistry and drug discovery . It is a key intermediate in the synthesis of drugs for treating hepatitis C and related disorders . There is ongoing research to develop new, novel methods of making such antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-3-azabicyclo[31One common method involves the enantioselective construction of the bicyclic scaffold using stereocontrolled reactions . This process often starts with an acyclic precursor that contains the necessary stereochemical information to form the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454134
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33294-81-4, 22255-16-9
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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